(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone
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Overview
Description
(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone is a synthetic organic compound that features a fluorinated aromatic ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone typically involves the reaction of 5-fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde with phenylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde
- 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid
- 5-Fluoro-3-[(pyrrolidin-1-yl)methyl]-1H-indole
Uniqueness
(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone is unique due to its specific combination of a fluorinated aromatic ring and a pyrrolidine moiety. This structure imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-13-11-17(20-9-5-6-10-20)16(19)12-15(13)18(21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVLOOYWHWFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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